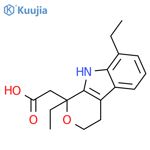

Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution

,

Heterocycles,

2008,

76(2),

1537-1547